molecular formula C8H7ClN2O2 B6245729 imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride CAS No. 2408957-51-5

imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B6245729
CAS No.: 2408957-51-5
M. Wt: 198.6
InChI Key:
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Description

Imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazopyridines, which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminopyridine with an aldehyde in the presence of an acid catalyst to form the imidazopyridine core. Subsequent carboxylation and hydrochloride formation steps complete the synthesis.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride has found applications in various scientific research areas:

  • Chemistry: It serves as a versatile scaffold for the synthesis of complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitubercular properties.

  • Medicine: It has been explored as a lead compound for the development of new pharmaceuticals, particularly in the areas of sedatives and anxiolytics.

  • Industry: Its unique properties make it useful in the development of materials for optoelectronic devices and sensors.

Mechanism of Action

The mechanism by which imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, in the case of its sedative properties, it may act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA in the central nervous system.

Comparison with Similar Compounds

Imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride is compared with other similar compounds, such as imidazo[1,2-a]pyridine derivatives. While both share the imidazopyridine core, they differ in their substituents and biological activities. The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development, particularly in the fields of chemistry, biology, medicine, and industry.

Properties

CAS No.

2408957-51-5

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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